Technical Profile: N7-(2-Hydroxyethyl)adenine (N7-HEA)
Technical Profile: N7-(2-Hydroxyethyl)adenine (N7-HEA)
This technical guide details the properties, formation, stability, and analysis of N7-(2-Hydroxyethyl)adenine (N7-HEA) , a specific DNA adduct formed by the exposure of DNA to ethylene oxide (EO) or its precursors.
Executive Summary
N7-(2-Hydroxyethyl)adenine (N7-HEA) is a regioisomeric alkylation product resulting from the nucleophilic attack of ethylene oxide (EO) on the N7-position of adenine within DNA.[1] While N7-(2-hydroxyethyl)guanine (N7-HEG) is the predominant adduct formed by EO (representing >90% of total alkylation), N7-HEA serves as a critical secondary biomarker for understanding the complete spectrum of electrophilic attack on the purine ring system.
Unlike stable adducts, N7-HEA is chemically labile. The alkylation at the N7 position creates a quaternary ammonium center, destabilizing the N-glycosidic bond and leading to rapid, spontaneous depurination . This process generates apurinic/apyrimidinic (AP) sites, which are potentially mutagenic lesions if not repaired by the Base Excision Repair (BER) pathway.[2]
Physicochemical Properties
N7-HEA exists primarily as a cationic species at physiological pH due to the quaternization of the imidazole ring.
| Property | Value / Description | Notes |
| IUPAC Name | 2-(6-aminopurin-7-yl)ethanol | Also referred to as 7-(2-hydroxyethyl)adenine |
| Molecular Formula | C₇H₉N₅O | Neutral base |
| Molecular Weight | 179.18 g/mol | Monoisotopic Mass: 179.08 |
| Cationic Mass | 180.19 g/mol | (M+H)⁺ species observed in MS |
| Solubility | High (Water, Methanol) | Increased polarity vs. Adenine due to hydroxyethyl tail and ionic character.[3] |
| pKa (N1) | ~3.5 - 4.0 | N7-alkylation lowers the pKa of N1 compared to Adenine (pKa 4.2). |
| UV | ~270 nm | Bathochromic shift typical of N7-alkylated purines. |
| Stability | Low | Prone to thermal and hydrolytic decomposition (Depurination). |
Mechanism of Formation and Instability
The formation of N7-HEA follows an
The Depurination Pathway
A defining characteristic of N7-HEA is its propensity for depurination . The alkylation at N7 imparts a positive charge on the imidazole ring, which pulls electron density away from the glycosidic bond (connecting N9 to the sugar). This weakens the bond, causing the adduct to release spontaneously from the DNA backbone, leaving behind an abasic (AP) site.
DOT Diagram: Formation and Depurination Pathway
Figure 1: The reaction pathway of Ethylene Oxide with Adenine, leading to the unstable N7-HEA adduct and subsequent generation of an abasic site.
Synthesis of Reference Standards
To quantify N7-HEA, researchers must synthesize a reference standard. Unlike stable nucleosides, N7-HEA is typically isolated as the free base.
Protocol: Chemical Alkylation
Objective: Synthesize N7-(2-hydroxyethyl)adenine for use as an LC-MS/MS standard.
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Reagents: Adenine (CAS 73-24-5), 2-Chloroethanol (or Ethylene Oxide), Glacial Acetic Acid.
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Reaction:
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Dissolve Adenine (1.0 eq) in Glacial Acetic Acid.
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Add 2-Chloroethanol (5.0 eq) or bubble Ethylene Oxide gas through the solution.
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Heat to 60–80°C for 4–6 hours. The acidic environment promotes alkylation but also ensures any formed nucleosides would hydrolyze to the base.
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Purification:
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The reaction yields a mixture of N1, N3, N7, and N9 isomers.
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Evaporate solvent under reduced pressure.[4]
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Cation Exchange Chromatography: Use a strong cation exchange column (e.g., Dowex 50W). Elute with a gradient of HCl (0.1 M to 1.0 M). N7-alkyladenines typically elute distinct from N1 and N3 isomers due to pKa differences.
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Characterization:
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Confirm structure via 1H-NMR (D2O). Look for the ethylene protons (~3.8 ppm and ~4.4 ppm) and the downfield shift of H8 due to the N7 positive charge.
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Analytical Methodology: LC-MS/MS Quantification
Due to the instability of N7-HEA in intact DNA, the standard analytical strategy involves neutral thermal hydrolysis to release the adduct as a free base, followed by solid-phase extraction (SPE) and Mass Spectrometry.
Sample Preparation Workflow
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DNA Isolation: Extract DNA from tissue/blood using high-purity phenol-chloroform or silica methods.
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Neutral Thermal Hydrolysis:
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Resuspend DNA in neutral buffer (pH 7.0, e.g., 10 mM Sodium Cacodylate).
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Add Internal Standard: [¹⁵N₅]-N7-HEA or [D₄]-N7-HEA .
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Heat at 95–100°C for 30 minutes . This selectively releases N7-alkylpurines (N7-Gua and N7-Ade) without degrading the DNA backbone significantly or releasing stable adducts.
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Solid Phase Extraction (SPE):
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Use a Mixed-Mode Cation Exchange cartridge (e.g., MCX).
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Wash with water and methanol (removes unmodified bases).
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Elute N7-HEA with 5% Ammonium Hydroxide in Methanol .
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Evaporate to dryness and reconstitute in mobile phase.
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LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (QqQ). Ionization: Electrospray Ionization (ESI), Positive Mode.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Precursor Ion (Q1) | m/z 180.1 [M+H]⁺ |
| Product Ion (Q3) | m/z 136.1 [Adenine+H]⁺ |
| Mechanism | Neutral loss of Ethylene Oxide (-44 Da) |
| Retention Time | Elutes early due to polarity (typically 2–4 min). |
DOT Diagram: Analytical Workflow
Figure 2: Standardized workflow for the extraction and quantification of N7-HEA from biological matrices.
Biological Significance and Interpretation
While N7-HEA is a minor adduct compared to N7-HEG, its presence signals a specific mode of toxicity:
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Biomarker of Exposure: N7-HEA confirms exposure to alkylating agents like Ethylene Oxide, 2-Chloroethanol, or nitrogen mustards.
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Mutagenic Potential: The adduct itself is not directly mutagenic because it does not participate in base pairing.[5] However, its rapid depurination creates AP sites. If the cell's AP Endonuclease (APE1) does not repair this site before replication, translesion synthesis polymerases may insert an incorrect base (often Adenine, following the "A-rule"), leading to transversion mutations .
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Repair: The primary defense mechanism is Base Excision Repair (BER) . Spontaneous depurination bypasses the need for a glycosylase, but the resulting AP site must be processed by APE1, Pol
, and Ligase.
References
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Marsden, D. A., et al. (2009).[1] "Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide." Cancer Research.
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Boysen, G., et al. (2009).[5] "The formation and biological significance of N7-guanine adducts." Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
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Swenberg, J. A., et al. (2011).[3] "The application of mass spectrometry in molecular dosimetry: Ethylene oxide as an example." Mass Spectrometry Reviews.
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Walker, V. E., et al. (1992). "Molecular dosimetry of ethylene oxide: formation and persistence of 7-(2-hydroxyethyl)guanine in DNA."[6] Cancer Research.
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Pottenger, L. H., et al. (2004). "The relative hazard of ethylene oxide to humans." Regulatory Toxicology and Pharmacology.
Sources
- 1. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102887899A - Novel chemical synthesis method for adenine - Google Patents [patents.google.com]
- 5. integral-corp.com [integral-corp.com]
- 6. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
